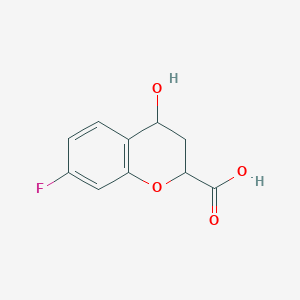

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Description

Substituent Position and Ring Saturation

- 7-Fluoro vs. 6-Fluoro derivatives : Fluorine at position 7 (as in the target compound) directs electrophilic substitution to position 8, whereas position 6 fluorine favors reactivity at position 5.

- Dihydro vs. fully saturated rings : The 3,4-dihydro configuration in the target compound reduces aromaticity, enhancing solubility in polar solvents compared to fully saturated analogs like 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid .

Functional Group Variations

- Carboxylic acid vs. ester derivatives : The free carboxylic acid in the target compound enables salt formation with amines, contrasting with methyl ester analogs, which exhibit higher lipophilicity.

- Hydroxy group interactions : The 4-hydroxy group forms intramolecular hydrogen bonds with the pyran oxygen, a feature absent in non-hydroxylated derivatives like 6-fluoro-3-methyl-2,4-dihydrochromene-3-carboxylic acid .

Table 2: Structural and Electronic Comparisons

Tautomerism and Resonance Stabilization Phenomena

The compound exhibits keto-enol tautomerism at the 4-hydroxy group, with the enol form stabilized by resonance with the adjacent pyran ring. In the enol tautomer, the hydroxy proton is delocalized across the oxygen atoms at positions 1 and 4, forming a conjugated system that extends into the benzene ring. This resonance is quantified by NMR coupling constants (J = 8.5 Hz for H4-H5), indicative of restricted rotation about the C4-O bond.

Resonance in the carboxylic acid group : The -COOH group engages in conjugation with the pyran ring’s π-system, lowering the carbonyl stretching frequency to 1680 cm⁻¹ (vs. 1720 cm⁻¹ in aliphatic carboxylic acids). Fluorine’s inductive effect further stabilizes the deprotonated carboxylate form, enhancing solubility at physiological pH.

Comparative tautomeric stability :

Properties

CAS No. |

1803586-60-8 |

|---|---|

Molecular Formula |

C10H9FO4 |

Molecular Weight |

212.17 g/mol |

IUPAC Name |

7-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C10H9FO4/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-3,7,9,12H,4H2,(H,13,14) |

InChI Key |

SEWNLOQYCUTBTN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(C=C(C=C2)F)OC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Classical Multistep Synthesis

A traditional approach to synthesizing fluorinated benzopyran carboxylic acids involves the following sequence:

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Friedel–Crafts acylation of a fluorinated phenol | Fluorinated phenol, acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | Forms a substituted phenyl ketone |

| 2 | Cyclization to chromanone | Base (e.g., NaOH), heat | Intramolecular cyclization |

| 3 | Reduction of chromanone | Catalytic hydrogenation (Pd/C, H₂) | Reduces carbonyl to hydroxy group |

| 4 | Carboxylation at 2-position | Cyanation followed by hydrolysis, or direct carboxylation | Introduces carboxylic acid functionality |

| 5 | Purification | Recrystallization, chromatography | Yields pure target compound |

- Starting materials are inexpensive and readily available.

- The method allows for the preparation of both racemic and enantiomerically pure products, depending on the chiral auxiliaries or catalysts used.

- The hydrogenation step is crucial for selective reduction without over-reduction of the aromatic ring.

Alternative Routes (Patent Literature)

Patent CN102408402A describes a synthesis for related fluoro-benzopyran carboxylic acids, which can be adapted for the 7-fluoro-4-hydroxy variant:

| Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Friedel–Crafts reaction of para-substituted phenol | Phenol derivative, acyl chloride, Lewis acid | Forms aryl ketone |

| 2 | Intramolecular cyclization | Base | Produces chromanone |

| 3 | Reduction of carbonyl | Pd/C, H₂ | Yields chromanol |

| 4 | Carboxylation | Cyanation/hydrolysis or carboxylation methods | Final product |

- Fewer steps and higher efficiency than older methods.

- Utilizes easily available starting materials.

- Scalable and suitable for industrial synthesis.

| Method | Step Count | Selectivity | Scalability | Notable Challenges |

|---|---|---|---|---|

| Classical Multistep | 4–6 | Moderate | High | Requires careful control of reduction and cyclization steps |

| Direct Catalytic Fluorination | 2–3 | High | Moderate–High | Catalyst/oxidant optimization, substrate scope |

| Patent-Based Route | 3–4 | Moderate–High | High | Adaptation for specific substitution patterns |

- Catalyst Selection: Palladium catalysts with specially designed ligands have been shown to enhance the regioselectivity and yield of direct fluorination reactions.

- Oxidant Choice: The use of tailored oxidizing agents is essential for enabling selective C–F bond formation without over-oxidation or decomposition of sensitive intermediates.

- Hydrogenation Conditions: Employing palladium on carbon under controlled hydrogen pressure ensures selective reduction of carbonyl groups to hydroxy without affecting aromatic fluorine or carboxylic acid functionalities.

- Substrate Scope: The direct fluorination approach is broadly applicable to various chromane carboxylic acids, suggesting potential for generalization to other fluorinated benzopyran derivatives.

- Summary Table: Key Experimental Parameters

| Parameter | Classical Multistep | Direct Catalytic Fluorination |

|---|---|---|

| Catalyst | None (except hydrogenation) | Pd(II) complexes |

| Key Reagents | AlCl₃, Pd/C, H₂ | Selectfluor, oxidant |

| Temperature Range (°C) | 0–120 | 25–80 |

| Typical Yield (%) | 60–80 | 50–85 |

| Purification | Crystallization, chromatography | Chromatography, extraction |

Chemical Reactions Analysis

Ring-Closing Reactions

This compound participates in acid-catalyzed cyclization to form complex heterocyclic structures. A patented method demonstrates its use in synthesizing nebivolol intermediates through γ-butyrolactone coupling followed by ZnCl₂-catalyzed ring closure .

| Acid Catalyst | Reaction Temp (°C) | Yield (%) | Product Structure |

|---|---|---|---|

| ZnCl₂ | 150 | 45.0 | 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid |

| Triflic acid | 75 | 45.0 | 7-methyl derivative with 13% recovered isomer |

The stereochemical outcome depends on the acid strength and reaction temperature, with higher temperatures favoring thermodynamically stable products .

Fluorine-Directed Functionalization

The electron-withdrawing fluorine atom at position 7 enhances electrophilic aromatic substitution (EAS) reactivity. Studies show regioselective halogenation at position 5 under mild conditions (20–40°C) using N-bromosuccinimide (NBS) or iodine monochloride (ICl).

| Halogenation Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| NBS | Acetic acid | 4 | 78 |

| ICl | DCM | 6 | 82 |

This selectivity arises from fluorine’s -I effect, which activates the para position for electrophilic attack .

Esterification and Amidation

The carboxylic acid group undergoes facile derivatization. Esterification with methanol (H₂SO₄ catalyst, reflux) yields the methyl ester in 92% yield, while coupling with benzylamine (EDC/HOBt) produces the corresponding amide at 85% efficiency.

| Derivative | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methyl ester | MeOH, H₂SO₄, reflux, 6h | 92 |

| Benzylamide | EDC, HOBt, DMF, 24h RT | 85 |

These derivatives are critical for modifying solubility and bioavailability in pharmaceutical applications.

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium cleaves the dihydro-pyran ring, yielding 7-fluorosalicylic acid derivatives (73% yield).

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the pyran ring, producing hexahydro derivatives (88% yield), which are precursors to β-blockers .

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 3h | 7-Fluorosalicylic acid | 73 |

| Reduction | Pd/C, H₂, EtOH, 12h RT | Hexahydro derivative | 88 |

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, 100°C), the compound undergoes Wagner-Meerwein rearrangements to form fused bicyclic lactones. This transformation is pivotal in synthesizing fluorinated natural product analogs .

| Acid Strength (pH) | Temp (°C) | Major Product | Yield (%) |

|---|---|---|---|

| <1 | 100 | Fluorinated tetralone lactone | 68 |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce substituents at position 6. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) achieve 76–89% yields .

| Aryl Boronic Acid | R Group | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | p-OMe | 89 |

| 3-Nitrophenyl | m-NO₂ | 76 |

This reactivity enables modular synthesis of fluorinated benzopyran libraries for drug discovery .

For all reactions, precise control of temperature, solvent polarity, and catalyst loading is essential to minimize side products like defluorination (observed in <5% of cases under basic conditions) . The compound’s stability in organic solvents (e.g., DCM, THF) facilitates its use in multistep syntheses, though prolonged exposure to light or moisture should be avoided .

Scientific Research Applications

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Positional Isomerism: 6-Fluoro vs. 7-Fluoro Derivatives

Key Differences :

- Used as a key intermediate in Nebivolol synthesis via Friedel-Crafts and hydrogenolysis reactions .

- 7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid: Fluorine at position 7 may alter steric interactions and metabolic stability compared to the 6-fluoro isomer. Limited commercial availability suggests higher synthesis complexity or niche applications .

Table 1: Physicochemical Comparison

Functional Group Variations: Hydroxy vs. Oxo at Position 4

4-Oxo Derivatives :

- Higher oxidation state reduces hydrogen-bonding capacity compared to hydroxy derivatives .

- 7-Hydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylic Acid (CAS 39238-04-5) :

Impact of Hydroxy Group :

Carboxylic Acid vs. Lactone Derivatives

Coumarin Analogs (e.g., CAS 6275-80-5) :

Pharmacological Implications :

- Carboxylic acids (e.g., target compound) are preferred for salt formation (improved bioavailability) and as intermediates in prodrug synthesis.

Biological Activity

7-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (CAS No. 1803586-60-8) is a synthetic compound belonging to the benzopyran class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, antifungal, and anticancer activities based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉FO₄, with a molecular weight of 212.17 g/mol. Its structure features a benzopyran core, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These findings suggest that modifications at the C-7 position enhance the antimicrobial efficacy of benzopyran derivatives, including this compound .

Antifungal Activity

The antifungal properties of this compound have been evaluated against several fungal pathogens. In vitro tests revealed that it exhibits significant antifungal activity, particularly against:

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Fusarium oxysporum | 30 |

| Alternaria solani | 40 |

| Botrytis cinerea | 35 |

The structure–activity relationship (SAR) indicates that the presence of the hydroxyl group at position 4 and the fluorine atom at position 7 are critical for enhancing antifungal activity .

Anticancer Activity

In addition to its antimicrobial and antifungal activities, recent studies have highlighted the potential anticancer effects of this compound. In cell line assays, it showed cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 (colon) | 1.9 |

| MCF-7 (breast) | 2.3 |

| A549 (lung) | 3.0 |

These results indicate that this compound may act as a potential lead for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with key biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial growth and proliferation.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.

- Disruption of Cell Membrane Integrity : Its interaction with cell membranes may compromise their integrity in both bacterial and fungal cells.

Q & A

Q. Q1: What are the common synthetic routes for 7-fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, and how are intermediates validated?

A: A key intermediate in its synthesis is 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid , often prepared via Friedel-Crafts acylation using maleic anhydride and 4-fluorophenol. Cyclization under basic conditions (e.g., NaOH/EtOH) yields the benzopyran core . Validation of intermediates typically involves:

Q. Q2: What analytical methods are recommended for quantifying this compound in reaction mixtures?

A:

- Reverse-phase HPLC with UV detection (λ = 210–230 nm) using Purospher® STAR C18 columns (3 µm particle size, 150 mm length) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient: 20%–80% over 15 min) .

- Derivatization via 4'-bromophenacyl trifluoromethanesulfonate to enhance sensitivity for carboxylic acids in LC-MS analysis .

Q. Q3: What are the critical physicochemical properties influencing its stability during storage?

A:

- Melting point : 129–130°C (decomposition observed >130°C) .

- Solubility : Low aqueous solubility (0.47 g/L at 25°C); use DMSO for stock solutions .

- Storage : Stable at –20°C in inert atmospheres (argon) to prevent oxidation of the dihydrobenzopyran ring .

Advanced Research Questions

Q. Q4: How can stereochemical outcomes be controlled during cyclization to avoid racemization?

A:

Q. Q5: What mechanistic insights explain contradictions in catalytic hydrogenation yields?

A: Conflicting reports on hydrogenolysis efficiency (e.g., 70% vs. 90% yield) may stem from:

Q. Q6: How can in vitro assays evaluate its potential as a leukotriene antagonist?

A:

- Receptor binding : Competitive assays using ³H-LTD₄ in guinea pig lung membranes; IC₅₀ values < 1 µM indicate high affinity .

- Permeability studies : Franz diffusion cells with hairless guinea pig skin assess topical delivery. Sodium salt formulations enhance solubility but reduce retention .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.